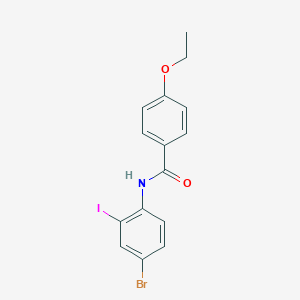![molecular formula C19H31BrN2O3 B283288 N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine, also known as BMB-4, is a compound that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. In addition, N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been shown to have low toxicity in normal cells, which suggests that it may have a favorable safety profile for use in cancer treatment.
実験室実験の利点と制限
One of the advantages of N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is that it has shown promising results in preclinical studies. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been shown to have low toxicity in normal cells, which suggests that it may have a favorable safety profile for use in cancer treatment.
One of the limitations of N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the compound's mechanism of action and to determine its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine. One area of research could be to further elucidate the compound's mechanism of action. This could involve identifying the specific enzymes and pathways that are targeted by N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine.
Another area of research could be to investigate the potential use of N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine in combination with other cancer treatments. The compound may have synergistic effects when used in combination with other drugs, which could improve its efficacy in cancer treatment.
Finally, further preclinical studies are needed to determine the safety and efficacy of N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine in animal models. This could provide valuable information for the development of clinical trials to test the compound's efficacy in humans.
合成法
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of bromine, butyl bromide, methoxyphenylacetonitrile, and morpholine as key starting materials. The reaction proceeds through a series of steps that involve the formation of intermediates before the final product is obtained.
科学的研究の応用
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been studied for its potential use in cancer treatment. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
分子式 |
C19H31BrN2O3 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C19H31BrN2O3/c1-3-4-10-25-19-17(20)13-16(14-18(19)23-2)15-21-6-5-7-22-8-11-24-12-9-22/h13-14,21H,3-12,15H2,1-2H3 |
InChIキー |
WCCQTVAMVQMWQG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1Br)CNCCCN2CCOCC2)OC |
正規SMILES |
CCCCOC1=C(C=C(C=C1Br)CNCCCN2CCOCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B283205.png)
![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283210.png)


![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)